molecular formula C15H14F2N4O4S B2983186 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309189-45-3

4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2983186
CAS RN: 2309189-45-3
M. Wt: 384.36
InChI Key: YNBDARKNBUHDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, also known as PF-05089771, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism Of Action

4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its pharmacological effects by inhibiting the activity of the PKC family of proteins. PKC is a group of serine/threonine kinases that regulate various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one disrupts these cellular processes and induces cell death in cancer cells. Additionally, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one induces apoptosis by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. Additionally, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one inhibits the phosphorylation of various signaling molecules such as AKT and ERK, which are involved in cell proliferation and survival. In inflammatory cells, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one inhibits the production of cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation.

Advantages And Limitations For Lab Experiments

4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. Additionally, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been optimized for high yields and purity, making it suitable for further research and development. However, one limitation of 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is its poor solubility in aqueous solutions, which may affect its pharmacokinetic properties and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One area of interest is the development of 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to elucidate the precise mechanism of action of 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one and its effects on various cellular processes. Finally, the development of more potent and selective PKC inhibitors may lead to the development of new therapies for a variety of diseases.

Synthesis Methods

4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can be synthesized using a multi-step process that involves the condensation of 5-fluoropyrimidine-2,4-diamine with 4-(5-fluoro-2-methoxyphenylsulfonyl)benzoic acid. The resulting intermediate is then coupled with 1-(2-chloroethyl)piperazine to obtain the final product. The synthesis of 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC pathway. Inflammation is another area where 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been studied, as PKC plays a crucial role in the regulation of inflammatory processes. Additionally, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease, where PKC dysregulation has been implicated in the pathogenesis of the disease.

properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O4S/c1-25-12-3-2-10(16)6-13(12)26(23,24)20-4-5-21(14(22)9-20)15-18-7-11(17)8-19-15/h2-3,6-8H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBDARKNBUHDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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